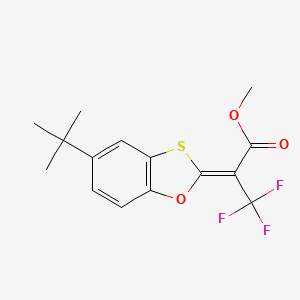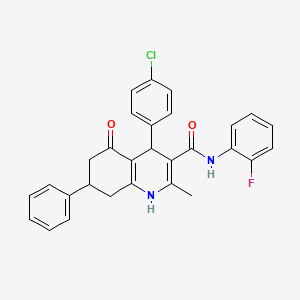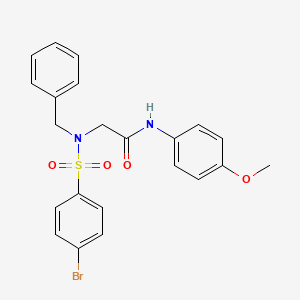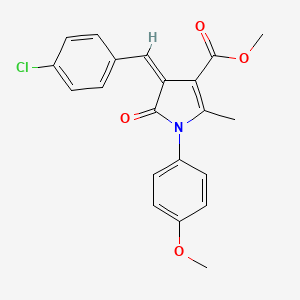![molecular formula C27H33N3O6S B11639417 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolidonring, eine Phenylgruppe und eine Morpholinyl-sulfonylphenyl-Einheit umfasst. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung des Pyrrolidonrings, gefolgt von der Einführung der Phenylgruppe und der Morpholinyl-sulfonylphenyl-Einheit. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Diethylamin, Morpholin und verschiedene Phenylderivate. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Palladium auf Kohle.
Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Kristallisation und Chromatographie werden zur Reinigung des Endprodukts eingesetzt.
Chemische Reaktionsanalyse
Reaktionstypen: 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen unter Verwendung von Lewis-Säuren wie Aluminiumchlorid.
Hauptprodukte:
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Alkoholderivats.
Substitution: Verschiedene substituierte Phenylderivate.
Vorbereitungsmethoden
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the diethylaminoethyl group: This can be achieved by reacting diethylamine with an appropriate alkyl halide under basic conditions.
Introduction of the hydroxy group: This step may involve the use of a hydroxylation reaction, where an appropriate precursor is treated with an oxidizing agent.
Attachment of the morpholine-4-sulfonyl group: This can be done by reacting morpholine with a sulfonyl chloride in the presence of a base.
Formation of the benzoyl group: This step involves the acylation of an aromatic ring using benzoyl chloride in the presence of a Lewis acid catalyst.
Cyclization to form the pyrrol-2-one ring: This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the desired pyrrol-2-one ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Addition: The double bonds in the pyrrol-2-one ring can participate in addition reactions with reagents like hydrogen halides or halogens.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Ähnliche Verbindungen:
- 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Piperidin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on
Einzigartigkeit: 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-{[4-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-on ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Vergleich Mit ähnlichen Verbindungen
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
2-(Diethylamino)ethanol: A related compound with a simpler structure, used as a reagent in organic synthesis.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and carbonyl groups, known for their biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C27H33N3O6S |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O6S/c1-3-28(4-2)14-15-30-24(20-8-6-5-7-9-20)23(26(32)27(30)33)25(31)21-10-12-22(13-11-21)37(34,35)29-16-18-36-19-17-29/h5-13,24,31H,3-4,14-19H2,1-2H3/b25-23+ |
InChI-Schlüssel |
IMSLKALZTSGVIY-WJTDDFOZSA-N |
Isomerische SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)\O)/C(=O)C1=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C(=O)C1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11639342.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)
![6-benzyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639353.png)

![5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline](/img/structure/B11639363.png)
![4-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11639377.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)


![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)


